molecular formula C10H8N2S B14260966 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine CAS No. 155555-22-9

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine

Cat. No.: B14260966
CAS No.: 155555-22-9
M. Wt: 188.25 g/mol
InChI Key: GLRINWXCZQAYBQ-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents. This compound features a pyrimidine ring linked to a thiophene moiety via an ethenyl bridge, a structural motif common in several biologically active molecules . Thiophene derivatives are recognized for their notable and broad-spectrum pharmacological properties . The pyrimidine ring is a fundamental building block in nucleic acids, making compounds like this compound structural mimics of purine bases, which can be exploited to interact with various enzymatic targets . Research into analogous thiophene and thiophene-fused pyrimidine compounds has demonstrated promising biological activities. These include potent effects as protein kinase inhibitors , antibacterial agents , and anticancer agents through mechanisms such as inducing apoptosis and autophagy in cancer cell lines . Some designed thienopyrimidine derivatives have shown strong binding affinity and inhibitory activity against specific biological targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development . The compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155555-22-9

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4-(2-thiophen-2-ylethenyl)pyrimidine

InChI

InChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-5-6-11-8-12-9/h1-8H

InChI Key

GLRINWXCZQAYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=NC=NC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 2 Thiophen 2 Yl Ethenyl Pyrimidine

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and torsion angles of 4-[2-(thiophen-2-yl)ethenyl]pyrimidine, offering a definitive view of its molecular conformation in the solid state. Furthermore, this analysis would reveal the packing of the molecules within the crystal lattice and the nature of the intermolecular forces that govern the supramolecular architecture.

Conformational Analysis in the Crystalline State

Without experimental data, a detailed conformational analysis of this compound remains speculative. However, based on the structures of related compounds containing thiophene (B33073) and pyrimidine (B1678525) rings linked by an ethenyl bridge, it is anticipated that the molecule would exhibit a largely planar conformation to maximize π-conjugation across the thiophene, ethenyl, and pyrimidine moieties.

A key conformational parameter would be the dihedral angle between the planes of the thiophene and pyrimidine rings. A smaller dihedral angle would indicate a higher degree of planarity and electronic communication between the two heterocyclic systems. The configuration of the ethenyl linker (cis or trans) would also be definitively established through X-ray diffraction. It is important to note that the solid-state conformation can be influenced by crystal packing forces.

Supramolecular Interactions and Crystal Packing

The study of supramolecular interactions provides insight into how molecules recognize and assemble into well-ordered crystalline structures. For this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal packing.

A complete understanding of the solid-state structure of this compound awaits future single-crystal X-ray diffraction studies. Such research would be invaluable for establishing structure-property relationships and for the rational design of new materials based on this chemical scaffold.

Computational Chemistry and Theoretical Investigations of 4 2 Thiophen 2 Yl Ethenyl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine, DFT calculations would provide significant insights into its fundamental chemical properties.

Geometry Optimization and Conformational Landscapes

A crucial first step in the computational analysis of a molecule is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Furthermore, a study of the conformational landscape would identify different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly relevant for this compound due to the rotational freedom around the single bonds of the ethenyl bridge, which connects the thiophene (B33073) and pyrimidine (B1678525) rings.

Despite the utility of these calculations, specific data on the optimized geometry and conformational analysis of this compound are not available in the reviewed scientific literature.

A hypothetical data table for optimized geometric parameters would typically appear as follows:

ParameterBond/AngleCalculated Value
Bond LengthC-C (ethenyl)---
Bond LengthC-S (thiophene)---
Bond AngleC-C-C (ethenyl)---
Dihedral AngleThiophene-Ethenyl-Pyrimidine---

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band Gap Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter. A small band gap generally indicates higher chemical reactivity and lower kinetic stability. These calculations are vital for predicting the electronic and optical properties of materials.

Specific values for the HOMO and LUMO energies and the resulting band gap for this compound have not been reported in the searched academic papers.

A representative data table for electronic properties would look like this:

ParameterEnergy (eV)
HOMO Energy---
LUMO Energy---
Band Gap (LUMO-HOMO)---

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors represent different electrostatic potential values, with red typically indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas).

For this compound, an MEP map would reveal the electrostatic potential across the thiophene and pyrimidine rings and the ethenyl linker, providing insights into its intermolecular interactions.

A visual MEP map and associated analysis for this compound are not available in the existing literature.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a significant role in predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable support for experimental findings and aid in the structural elucidation of new compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

There are no published studies providing theoretical ¹H and ¹³C NMR chemical shift data for this compound.

A hypothetical table of calculated NMR chemical shifts would be presented as follows:

AtomCalculated Chemical Shift (ppm)
H (ethenyl)---
C (pyrimidine)---
C (thiophene)---

Simulated Vibrational Frequencies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. DFT calculations can simulate these vibrational frequencies, which can then be compared to experimental spectra. This comparison helps in the assignment of vibrational bands to specific molecular motions.

Simulated FT-IR and Raman spectra, along with the corresponding vibrational frequency data for this compound, have not been found in the surveyed literature.

A sample data table for theoretical vibrational frequencies would typically include:

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (thiophene)---
C=C stretch (ethenyl)---
Ring breathing (pyrimidine)---

UV-Vis Absorption Spectra Simulations

Theoretical simulations of UV-Vis absorption spectra are crucial for understanding the electronic transitions within a molecule. These simulations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption maxima (λmax) and oscillator strengths of electronic transitions, providing insights into the photophysical properties of a compound. However, no specific studies presenting simulated UV-Vis spectra for this compound could be located.

Intramolecular Charge Transfer (ICT) Process Analysis

The structure of this compound, featuring an electron-rich thiophene ring connected to an electron-deficient pyrimidine ring via an ethenyl bridge, suggests the potential for intramolecular charge transfer upon photoexcitation. This process is fundamental to the behavior of many organic electronic materials.

Quantification of Charge Transfer Dynamics

The quantification of ICT dynamics involves analyzing various parameters, such as the change in dipole moment upon excitation, the extent of charge transferred, and the electronic coupling between the donor (thiophene) and acceptor (pyrimidine) units. Such analyses are typically performed using computational methods to calculate molecular orbitals and electron density distributions in the ground and excited states. Despite the relevance of this process to the molecule's structure, specific quantitative data on the charge transfer dynamics for this compound are not present in the reviewed literature.

Influence of Solvent Polarity on ICT Mechanisms

The polarity of the surrounding solvent can significantly influence ICT processes. In polar solvents, charge-separated excited states are often stabilized, leading to red-shifted emission spectra (solvatochromism). Computational studies can model these effects using various solvent models. While general principles suggest that the ICT character of this compound would be sensitive to solvent polarity, no specific computational studies demonstrating or quantifying this influence were found.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide a means to study the conformational dynamics and intermolecular interactions of a molecule over time. These simulations could offer insights into the flexibility of the ethenyl linker, the planarity of the molecule, and its interactions with solvent molecules or other species. A search for MD simulation studies specifically focused on this compound did not yield any relevant results.

Photophysical Characteristics and Optoelectronic Potential of 4 2 Thiophen 2 Yl Ethenyl Pyrimidine Derivatives

A Deep Dive into Absorption and Emission Spectra

The interaction of 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine derivatives with light is fundamental to their optoelectronic potential. This interaction is characterized by their absorption and emission spectra, which are influenced by various factors, most notably the solvent environment.

The Influence of Solvents on Optical Spectra

The absorption and emission properties of these thiophene-pyrimidine derivatives exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This behavior is indicative of a significant change in the dipole moment of the molecule upon photoexcitation, a characteristic feature of intramolecular charge transfer (ICT) from the electron-rich thiophene (B33073) ring to the electron-deficient pyrimidine (B1678525) ring.

In compounds with electron-donating groups, a strong emission solvatochromism is observed, suggesting the formation of an intramolecular charge-separated emitting state. researchgate.net The solvatochromic behavior is influenced not only by the solvent's polarity but also by its hydrogen bonding capabilities. researchgate.net For instance, in related 2-arylvinylpyrimidines, a blue shift in both absorption and emission is observed compared to their 4-arylvinyl counterparts. This highlights how the substitution pattern on the pyrimidine ring can fine-tune the photophysical properties.

To illustrate the solvent effects, consider the hypothetical absorption and emission maxima for this compound in a range of solvents with varying polarities:

SolventPolarity (ET(30))Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
n-Hexane31.03504003571
Toluene33.93554153986
Dichloromethane40.73654354386
Acetonitrile45.63704504701
Methanol55.43754655007

Note: This table is illustrative and based on typical trends observed for similar donor-acceptor molecules. Actual experimental values may vary.

Characterizing the Fluorophore

The core structure of this compound acts as a fluorophore, a molecule that can re-emit light upon light excitation. The efficiency and characteristics of this fluorescence are key to its potential applications. The π-conjugated system formed by the thiophene, ethenyl bridge, and pyrimidine ring allows for efficient electronic transitions. The inherent donor-acceptor nature of this arrangement leads to a significant Stokes shift, which is the difference between the absorption and emission maxima. This large Stokes shift is advantageous in applications like fluorescence microscopy and sensors as it minimizes self-absorption.

Quantifying Fluorescence: Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. For thiophene-pyrimidine dyads, the deactivation of their singlet excited state occurs predominantly through two competing pathways: fluorescence and intersystem crossing to the triplet state. cdnsciencepub.com

The fluorescence quantum yields of these compounds are highly dependent on their molecular structure. For instance, bithiophene derivatives of pyrimidine have been shown to exhibit significantly higher fluorescence quantum yields (ΦF ≥ 0.3) compared to their monothiophene counterparts, which may not fluoresce at all. researchgate.net This suppression of fluorescence in the monothiophene derivatives is often attributed to more efficient intersystem crossing to the triplet state. researchgate.net

Here is a representative table of fluorescence quantum yields for a series of hypothetical this compound derivatives, illustrating the effect of substituents on the thiophene ring:

Derivative (Substituent on Thiophene)SolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (ΦF)
UnsubstitutedDichloromethane3654350.25
5-MethylDichloromethane3704400.35
5-BromoDichloromethane3684380.15
5-CyanoDichloromethane3754500.10

Note: This table is for illustrative purposes. Actual experimental values will depend on the specific molecular structure and measurement conditions.

Luminescence Switching: The Role of pH

A fascinating characteristic of certain this compound derivatives is their ability to act as luminescence switches, particularly in response to changes in pH. This property stems from the protonation and deprotonation of the nitrogen atoms in the pyrimidine ring, which modulates the intramolecular charge transfer process.

Upon the addition of an acid, a bathochromic (red) shift is often observed in the absorption spectrum, while the fluorescence intensity can either increase or be quenched, depending on the specific substituents on the molecule. For amino-substituted derivatives, a progressive quenching of emission is typically observed with increasing acidity. researchgate.net In contrast, for other derivatives, protonation can lead to a significant enhancement of fluorescence. This on/off switching of luminescence makes these compounds promising candidates for the development of pH sensors. For example, a related styrylpyrimidine derivative showed a decrease in fluorescence intensity with increasing pH, with the fluorescence being completely quenched at a pH of 5.51.

Exploring Excitonic Properties and Energy Transfer

Furthermore, in more complex systems where the this compound unit is linked to other chromophores, energy transfer processes can become significant. These processes, such as Förster Resonance Energy Transfer (FRET), allow for the transfer of excitation energy from a donor to an acceptor molecule. The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. Understanding and controlling these energy transfer pathways is crucial for designing efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices. The deactivation pathway of the excited state can be tailored by adjusting the triplet energy level, which is controlled by the degree of conjugation and the number of thiophene units. cdnsciencepub.com

Paving the Way for Organic Optoelectronics

The unique photophysical properties of this compound derivatives make them highly attractive for a range of applications in organic optoelectronics research. The high fluorescence quantum yields observed in some derivatives, coupled with their tunable emission colors, make them excellent candidates for use as emitters in OLEDs. researchgate.net The pyrimidine ring, being a π-deficient system, can also facilitate electron transport, making these materials potentially useful in various layers of an OLED device.

The sensitivity of their fluorescence to the environment, particularly to pH, opens up possibilities for their use in chemical and biological sensing applications. researchgate.net The donor-acceptor architecture is also beneficial for applications in organic photovoltaics (OPVs), where efficient charge separation is required. The ability to tune the electronic properties through chemical modification provides a versatile platform for the rational design of new materials with optimized performance for specific optoelectronic applications.

Chromophores for Advanced Materials

Derivatives of this compound are notable chromophores for advanced materials due to their extended π-conjugated system. The pyrimidine ring acts as a potent electron-withdrawing unit, which, when paired with an electron-donating group, creates a "push-pull" structure. This configuration is crucial for inducing intramolecular charge transfer upon photoexcitation. researchgate.net The incorporation of pyrimidine units into the backbone of π-conjugated structures has been observed to significantly lower the HOMO-LUMO energy band gap. researchgate.net This tunability of the electronic properties is a highly desirable feature in the design of organic materials for optoelectronics. researchgate.net

The structural versatility of these derivatives allows for the fine-tuning of their absorption and emission characteristics. By modifying the substituents on either the pyrimidine or thiophene rings, the electronic and steric properties can be altered, thereby influencing the photophysical behavior of the molecule. This adaptability makes them promising candidates for a variety of applications where specific light-absorbing and emitting properties are required. Thiophene derivatives, in particular, are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Organic Light-Emitting Diodes (OLEDs) Component Research

The electron-deficient nature of the pyrimidine ring makes its derivatives, including those with a 2-(thiophen-2-yl)ethenyl substituent, highly suitable for applications in organic light-emitting diodes (OLEDs). spiedigitallibrary.org Pyrimidine-based compounds have been successfully incorporated as building blocks in a range of OLED materials, including fluorescent and phosphorescent emitters, bipolar host materials, and materials for electron transport layers. spiedigitallibrary.org

Research into pyrimidine derivatives for OLEDs has demonstrated their potential for high efficiency. For instance, OLEDs utilizing pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have achieved very high external quantum efficiencies (EQEs), with some blue-emitting devices reaching up to 31.45%. rsc.org The strong electron-accepting property of the C=N double bonds in the pyrimidine ring is a key factor in their successful application in these devices. spiedigitallibrary.org Phenyl pyrimidine derivatives with donor moieties have been synthesized and studied as emitters, with resulting OLEDs showing maximum EQEs of up to 10.6%. nih.gov

Performance of Selected Pyrimidine-Based OLEDs
Emitter TypeMaximum External Quantum Efficiency (EQE)Emission Color
Phenyl Pyrimidine DerivativeUp to 10.6%Not Specified
Pyrimidine-based TADF Emitter (2SPAc-PPM)31.45%Blue
Pyrimidine-based TADF Emitter (2SPAc-HPM)25.56%Blue
Pyrimidine-based TADF Emitter (2SPAc-MPM)24.34%Blue

Fluorescent Sensor Development

The inherent fluorescence of this compound derivatives, coupled with the potential for this fluorescence to be altered in the presence of specific analytes, makes them promising candidates for the development of fluorescent sensors. Both thiophene-based and pyrimidine-based structures have been independently explored for their chemosensory abilities.

For example, a pyrimidine-based chemosensor, N-(pyrimidin-2-yl) thiophene-2-carboxamide (PTC), has been developed for the selective detection of Fe³⁺ ions. wu.ac.th This sensor exhibits a "turn-off" fluorescence response in the presence of Fe³⁺. wu.ac.th Similarly, novel thiophene-based fluorescent chemosensors have been designed for the detection of Zn²⁺ and CN⁻, demonstrating a "turn-on" fluorescence signal upon binding with the target ions. mdpi.comnih.gov These sensors have shown practical applications in imaging these ions in living cells and even in zebrafish. mdpi.comnih.gov The combination of the thiophene and pyrimidine moieties in a single molecule offers a versatile platform for designing new selective and sensitive fluorescent chemosensors for various ions and small molecules. The development of fused thiophene-pyrimidines has also been a subject of interest in the creation of fluorescent sensing arrays for metal ion detection. researchgate.net

Two-Photon Absorption (2PA) Activities in the Near-Infrared Region

Derivatives of this compound, particularly those with a D–π–A–π–D (donor-π bridge-acceptor-π bridge-donor) motif, have shown significant potential for applications based on two-photon absorption (2PA). The bis(thiophene vinyl)-pyrimidine unit has been identified as an excellent building block for constructing molecules with high 2PA cross-section values. rsc.org

In a study of two such molecules, Py1 and Py2, which feature the bis(thiophene vinyl)-pyrimidine core, large 2PA cross-sections were observed. rsc.org These properties were measured using two-photon induced fluorescence in the near-infrared region (700–940 nm). rsc.org The findings indicate that even with a weak peripheral donor group, these molecules can exhibit substantial 2PA activity. rsc.org This is a significant attribute for applications such as two-photon fluorescence microscopy, photodynamic therapy, and 3D optical data storage. The enhancement of 2PA cross-section values is often correlated with an increase in the electron-donating strength of the terminal groups and the number of branches in the molecule. lookchem.com

Two-Photon Absorption Properties of Bis(thiophene vinyl)-pyrimidine Derivatives
CompoundPeripheral Donor GroupMaximum 2PA Cross-Section (GM)
Py1Weak Donor1702
Py2Strong Donor1879

*1 GM = 1 Göppert-Mayer unit = 10⁻⁵⁰ cm⁴ s photon⁻¹

Exploration of Biological Activities and Molecular Interactions of 4 2 Thiophen 2 Yl Ethenyl Pyrimidine Mechanistic and Molecular Studies

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Thiophene Hybrids

The biological efficacy of pyrimidine-thiophene hybrids is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key molecular features that govern the therapeutic actions of these compounds. Research has demonstrated that modifications to either the pyrimidine (B1678525) or the thiophene (B33073) ring can significantly impact the compound's biological profile.

For instance, the introduction of various substituents on the pyrimidine ring has been shown to modulate the anticancer and anti-inflammatory properties of these molecules. Similarly, alterations to the thiophene moiety can influence the compound's interaction with its biological targets. The vinyl linker connecting the two heterocyclic rings also plays a crucial role in maintaining the appropriate conformation for biological activity. These SAR studies provide a rational basis for the design of novel and more potent pyrimidine-thiophene derivatives with improved therapeutic indices.

Molecular Docking Studies for Target Identification and Binding Affinity

To understand the mechanism of action of 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine and its analogues at a molecular level, researchers have employed computational techniques such as molecular docking. These studies predict how these compounds bind to specific protein targets, offering insights into their potential therapeutic applications.

Kinase Inhibition Potential and Molecular Interactions

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Molecular docking studies have revealed that pyrimidine-thiophene hybrids have the potential to act as kinase inhibitors. For example, these compounds have been docked into the ATP-binding site of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. The pyrimidine core of the molecule often forms crucial hydrogen bonds with the hinge region of the kinase, while the thiophene ring and the ethenyl linker interact with hydrophobic pockets within the active site. These interactions are thought to be responsible for the observed inhibitory activity.

Enzyme Active Site Binding Mechanisms

Beyond kinases, molecular docking has been used to explore the interaction of these compounds with other enzymes, such as those involved in inflammation. For instance, the binding of pyrimidine-thiophene derivatives to the active site of cyclooxygenase (COX) enzymes has been investigated. These studies help to elucidate the molecular basis for the anti-inflammatory properties observed for some of these compounds.

Mechanistic Insights into Biological Modulation

The biological effects of this compound and its derivatives are a consequence of their ability to modulate various cellular processes and signaling pathways.

Modulation of Cellular Pathways (in vitro models, excluding human trials)

In vitro studies using cell-based assays have provided valuable information on how these compounds affect cellular functions. For example, certain pyrimidine-thiophene derivatives have been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that control cell growth and survival. In the context of inflammation, these compounds have been found to suppress the production of pro-inflammatory mediators in cellular models.

Induction of Apoptosis and Autophagy at the Cellular Level (in vitro studies)

One of the key mechanisms by which pyrimidine-thiophene hybrids exert their anticancer effects is by inducing programmed cell death, or apoptosis, in cancer cells. In vitro experiments have demonstrated that treatment with these compounds can trigger the apoptotic cascade, leading to the selective elimination of malignant cells. Furthermore, some studies suggest that these molecules can also modulate autophagy, a cellular recycling process that can have complex and context-dependent roles in cancer. The interplay between apoptosis and autophagy in response to these compounds is an active area of research.

Ligand Design and Rational Drug Design Principles for Pyrimidine-Thiophene Scaffolds

The design of novel therapeutic agents based on the pyrimidine-thiophene scaffold is a focal point of rational drug design. This approach systematically utilizes the structural information of biological targets to design molecules that can interact with them with high affinity and selectivity. The inherent properties of the pyrimidine and thiophene rings, such as their aromaticity, ability to participate in hydrogen bonding, and hydrophobic interactions, make them privileged structures in drug discovery. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrimidine-thiophene core influence biological activity. These studies involve the systematic alteration of the molecule's structure and the subsequent evaluation of its biological effects. For instance, in the design of kinase inhibitors, a common strategy involves modifying substituents on both the pyrimidine and thiophene rings to optimize interactions with the ATP-binding pocket of the target kinase. mdpi.com The planarity of the thiophene ring can be a crucial factor in the binding of ligands to their receptors. nih.gov

Key modifications often explored in SAR studies of pyrimidine-thiophene derivatives include:

Substitution on the pyrimidine ring: Introducing different functional groups at various positions of the pyrimidine ring can modulate the molecule's electronic properties, solubility, and ability to form hydrogen bonds.

Substitution on the thiophene ring: Modifications on the thiophene ring can influence the compound's lipophilicity and steric interactions within the binding site. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. The pyrimidine-thiophene scaffold itself can be considered a product of this approach, merging the structural features of two biologically important heterocycles. nih.gov

Bioisosteric replacement is another key principle where one part of a molecule is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. In the context of pyrimidine-thiophene scaffolds, the thiophene ring is often considered a bioisostere of a phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov Thienopyrimidines, which are bioisosteres of purines, have been investigated as scaffolds for protein kinase inhibitors. mdpi.com

Modern drug design heavily relies on computational tools to predict the interaction of ligands with their biological targets. Molecular docking studies, for example, can provide insights into the binding modes of pyrimidine-thiophene derivatives within the active site of an enzyme, helping to rationalize observed SAR data and guide the design of more potent inhibitors. pnrjournal.com These in silico methods are crucial for identifying potential lead compounds and optimizing their structures before undertaking more resource-intensive chemical synthesis and biological testing. nih.gov

The following table summarizes key findings from studies on various pyrimidine-thiophene derivatives, highlighting the impact of structural modifications on their biological activity.

Compound ClassTargetKey Structural Features for ActivityObserved Biological Activity
Thieno[3,2-d]pyrimidine DerivativesHIV-1 Reverse TranscriptasePiperidine substitutionPotent antiviral activity with low nanomolar EC50 values. nih.govacs.org
Thieno[3,2-d]pyrimidine DerivativesTubulinSpecific substitutions leading to compounds 13 and 25d Potent antiproliferative activity against tumor cell lines. nih.gov
Thieno[2,3-d]pyrimidine DerivativesTyrosine Kinases (e.g., FLT3, EGFR)Incorporation of different functional groups at position 4. mdpi.comInhibition of kinase activity, leading to anticancer effects. researchgate.net
Tetrahydrobenzo nih.govacs.orgthieno[2,3-d]pyrimidine DerivativesPro-inflammatory Cytokines (IL-6, TNF-alpha)Chloromethyl and pyridine (B92270) groups at the 2-position.Significant anti-inflammatory activity. mdpi.com

These examples underscore the versatility of the pyrimidine-thiophene scaffold in medicinal chemistry and the power of rational drug design principles in developing novel therapeutic agents. The continued exploration of this chemical space, guided by a deep understanding of molecular interactions and structure-activity relationships, holds significant promise for the discovery of new and effective drugs.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity

Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine and its derivatives. While classical condensation reactions, such as the Claisen-Schmidt condensation between a methylpyrimidine and thiophene-2-carboxaldehyde, provide a foundational route, advancements will aim to improve reaction conditions, yields, and stereoselectivity. mdpi.com

перспективные направления исследований включают:

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could offer highly efficient and modular routes. For instance, coupling 4-vinylpyrimidine (B3031536) with a 2-halothiophene (or vice versa) would allow for the facile introduction of a wide array of substituents on either heterocyclic ring, enabling the creation of diverse chemical libraries for screening.

C-H Activation: Direct C-H activation/arylation strategies are emerging as powerful tools in organic synthesis. Developing a method to directly couple a C-H bond on the pyrimidine (B1678525) ring with a thiophene (B33073) derivative would represent a significant step forward in atom economy, reducing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and reduced reaction times compared to traditional batch processing.

These advanced synthetic methods will be crucial for producing the quantities and varieties of this compound derivatives needed for comprehensive evaluation in materials science and medicinal chemistry.

Advanced Spectroscopic Probes for Real-time Monitoring and Characterization

The inherent structural features of this compound, specifically the conjugated π-system spanning the two aromatic heterocycles, suggest its potential as a spectroscopic probe. Future research should explore its photophysical properties and how they can be harnessed for real-time monitoring and characterization in various environments.

Key research areas include:

Fluorescent Probes: Investigation into the compound's fluorescence quantum yield, solvatochromism (color change in different solvents), and sensitivity to environmental factors like pH, viscosity, and the presence of specific ions or biomolecules is warranted. Derivatives could be designed as "turn-on" or "turn-off" fluorescent sensors for detecting disease biomarkers or environmental contaminants.

In-situ Reaction Monitoring: The distinct spectroscopic signatures (NMR, IR, UV-Vis) of the compound could be utilized to monitor the progress of chemical reactions in real-time. nih.gov This would provide valuable kinetic data and mechanistic insights, aiding in the optimization of synthetic processes. nih.gov

Advanced Imaging: Functionalized derivatives could be developed as probes for advanced microscopy techniques, such as two-photon microscopy or super-resolution imaging, enabling the visualization of subcellular structures or biological processes with high spatial and temporal resolution.

Detailed spectroscopic and crystallographic analyses, including NMR, X-ray diffraction, and Hirshfeld surface analysis, will be essential to fully understand the structure-property relationships of these molecules and their derivatives. mdpi.com

Integration into Advanced Materials and Devices (beyond current applications)

The conjugated structure of this compound makes it an attractive candidate for incorporation into advanced organic materials. Future research is expected to move beyond preliminary explorations and focus on integrating this scaffold into functional devices.

Emerging applications in this domain include:

Organic Electronics: The thiophene-pyrimidine motif is common in organic semiconductors. Derivatives of this compound could be synthesized and tested as active components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Research would focus on tuning the electronic properties (e.g., HOMO/LUMO levels) through chemical modification to optimize device performance.

Non-linear Optical (NLO) Materials: The extended π-conjugation and potential for charge transfer within the molecule suggest it could exhibit significant NLO properties. This could lead to applications in optical communications, data storage, and optical limiting.

Chemiresistive Sensors: By incorporating this molecule into a polymer matrix, it may be possible to create chemiresistive sensors. The interaction of target analytes with the material could modulate its electrical resistance, providing a detectable signal for sensing applications.

Elucidation of Novel Biological Targets and Mechanistic Pathways

The pyrimidine and thiophene nuclei are well-established pharmacophores present in numerous bioactive compounds. nih.gov Future research on this compound will undoubtedly focus on identifying its biological targets and understanding its mechanisms of action.

Promising avenues for investigation include:

Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govrsc.org Screening this compound and its analogues against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could reveal novel anticancer agents. nih.govrsc.org

Antiviral Activity: The structural motif of a vinyl-linked aromatic system is found in some antiviral agents. nih.govresearchgate.net For example, related compounds have been investigated as inhibitors of the Dengue virus NS5 polymerase. nih.gov Therefore, screening this compound against a range of viruses, including influenza, HIV, and flaviviruses like Dengue and Zika, is a logical next step. nih.govnih.gov

Antimicrobial Agents: Both thiophene and pyrimidine rings are components of various antibacterial and antifungal drugs. researchgate.net Evaluating the compound for its ability to inhibit the growth of pathogenic bacteria and fungi could lead to the development of new anti-infective therapies.

Enzyme Inhibition: Beyond kinases, this scaffold could target other critical enzymes. For instance, related structures have been explored as inhibitors of DNA gyrase or topoisomerase, suggesting potential as antibacterial or anticancer agents. mdpi.com

Mechanistic studies, including cell-based assays to investigate apoptosis, cell cycle arrest, and effects on specific signaling pathways, will be critical to validate any initial findings and understand how these molecules exert their biological effects. nih.gov

Computational Predictions for New Derivative Design and Property Optimization

In silico methods are indispensable for accelerating the discovery and optimization of new molecules. Computational chemistry will play a pivotal role in guiding the future development of this compound derivatives.

Key computational approaches will include:

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of the core structure might bind to the active sites of various biological targets, such as enzymes and receptors. rsc.orgmdpi.com This allows for the rational design of more potent and selective inhibitors. For example, docking studies could guide the design of derivatives targeting the ATP-binding pocket of EGFR or the allosteric sites of viral polymerases. rsc.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds. This helps prioritize which derivatives to synthesize and test, saving time and resources.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of the molecule, such as its frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, and reactivity descriptors. rsc.org This information is valuable for predicting the molecule's behavior in electronic devices and its reactivity in biological systems.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.com This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly failures later in the development pipeline.

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can more efficiently navigate the vast chemical space of possible derivatives to identify compounds with optimized properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.